21-Dehydro-11-deoxy Prednisolone is a synthetic glucocorticoid steroid that is derived from prednisolone, a well-known anti-inflammatory medication. This compound is characterized by the absence of a hydroxyl group at the 21 position and a deoxygenated structure at the 11 position, which differentiates it from its parent compound. The molecular formula of 21-dehydro-11-deoxy Prednisolone is , with a molecular weight of approximately 344.44 g/mol. This compound is often studied in the context of its pharmacological effects and potential therapeutic applications in various inflammatory and autoimmune conditions.
21-Dehydro-11-deoxy Prednisolone is classified under corticosteroids, which are steroid hormones produced in the adrenal cortex. It functions primarily as an anti-inflammatory and immunosuppressive agent. The compound can be sourced from chemical suppliers that specialize in pharmaceutical reference standards, such as LGC Standards, which provides high-purity samples for research purposes .
The synthesis of 21-Dehydro-11-deoxy Prednisolone can be achieved through various methods, including chemical synthesis and enzymatic processes. The typical chemical synthesis involves:
A notable method described in recent patents involves a one-pot reaction where intermediate products are synthesized sequentially without the need for intermediate purification, enhancing efficiency .
The molecular structure of 21-Dehydro-11-deoxy Prednisolone features a steroid backbone with specific functional groups:
C[C@]12CC[C@H]3[C@@H](CCC4=CC(=O)C=C[C@]34C)[C@@H]1CC[C@]2(O)C(=O)CO
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11,15-17,22,25H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
These structural details indicate the stereochemistry and functional groups present in the molecule, which are crucial for its biological activity.
The chemical reactivity of 21-Dehydro-11-deoxy Prednisolone includes:
These reactions are essential for understanding the pharmacokinetics and dynamics of the drug.
The mechanism of action of 21-Dehydro-11-deoxy Prednisolone primarily involves:
Research indicates that this compound exhibits similar but less potent effects compared to cortisol due to its structural modifications .
The physical properties of 21-Dehydro-11-deoxy Prednisolone include:
Chemical properties include its stability under standard laboratory conditions but potential reactivity under acidic or basic environments .
21-Dehydro-11-deoxy Prednisolone has several applications in scientific research:
This compound's unique properties make it valuable for both clinical applications and research settings focused on steroid pharmacology.
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: